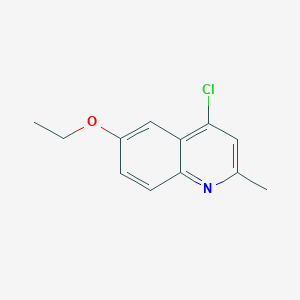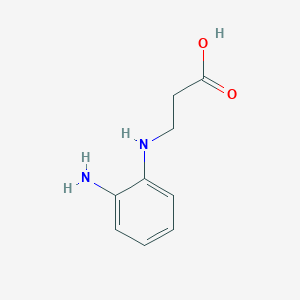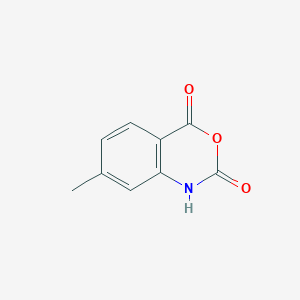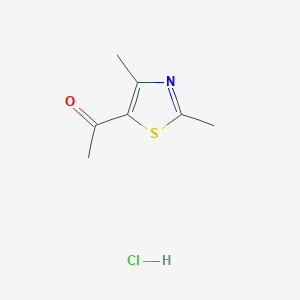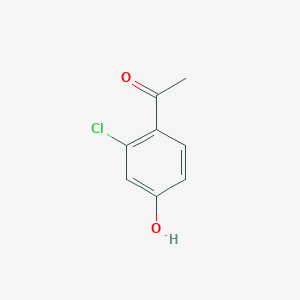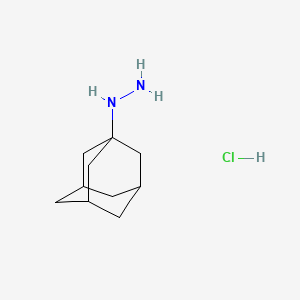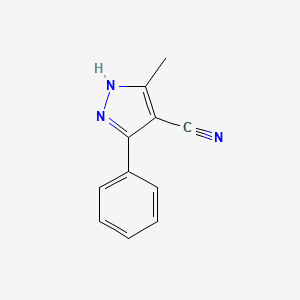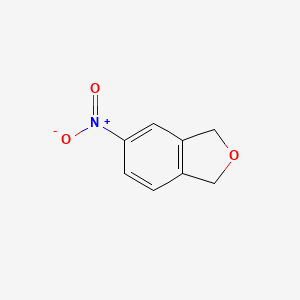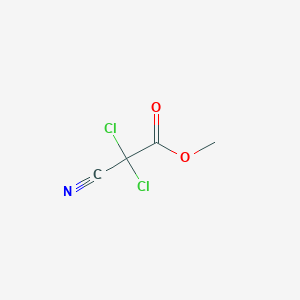
Methyl 2,2-dichloro-2-cyanoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 2,2-dichloro-2-cyanoacetate” is a chemical compound with the molecular formula C4H3Cl2NO2 . It is a liquid substance with a molecular weight of 167.98 .
Molecular Structure Analysis
The molecular structure of “Methyl 2,2-dichloro-2-cyanoacetate” can be represented by the InChI code1S/C4H3Cl2NO2/c1-9-3(8)4(5,6)2-7/h1H3 . The compound has a molecular weight of 167.97 g/mol . Physical And Chemical Properties Analysis
“Methyl 2,2-dichloro-2-cyanoacetate” is a liquid with a boiling point of 67°C at 2mm Hg . It has a molecular weight of 167.98 . The compound has a topological polar surface area of 50.1 Ų .Applications De Recherche Scientifique
Application 1: Synthesis of Pyran Derivatives
- Scientific Field : Medicinal Chemistry
- Summary of the Application : Methyl 2,2-dichloro-2-cyanoacetate is used in the synthesis of novel pyran derivatives based on 8-hydroxyquinoline . These derivatives are known for their extensive applications in the field of analytical chemistry and separation techniques . Their complexes with transition metals also exhibit antibacterial and antifungal activity .
- Methods of Application or Experimental Procedures : The preparation of pyranoquinoline derivatives consists in reacting equimolar amounts of 8-hydroxyquinoline, 4-alkylbenzaldehyde, and methyl-2-cyanoacetate in pure ethanol in the presence of calcium bicarbonate under magnetic stirring during 24 hours .
- Results or Outcomes : The synthesized compounds were evaluated in vitro as antimicrobial agents against Gram-positive and Gram-negative bacterial strains . The preliminary screening results showed that all the tested compounds have a remarkable inhibitory effect on the growth of the majority of the tested bacterial strains compared to the standard antibiotic (penicillin G) .
Application 2: Synthesis of Cyanoacetamide Derivatives
- Scientific Field : Organic Chemistry
- Summary of the Application : Methyl 2,2-dichloro-2-cyanoacetate can be used in the synthesis of cyanoacetamide derivatives . These derivatives are known for their extensive applications in the field of medicinal chemistry due to their biological activities .
- Methods of Application or Experimental Procedures : The preparation of cyanoacetamide derivatives involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . Different reaction conditions are used to yield the desired products .
- Results or Outcomes : The synthesized compounds are used in various fields of research, including medicinal chemistry .
Application 3: Proteomics Research
- Scientific Field : Proteomics
- Summary of the Application : Methyl 2,2-dichloro-2-cyanoacetate is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
Application 4: Synthesis of Other Chemicals
- Scientific Field : Chemical Synthesis
- Summary of the Application : Methyl 2,2-dichloro-2-cyanoacetate is used in the synthesis of other chemicals . It’s a versatile reagent that can be used to produce a wide range of chemical compounds .
Application 5: Proteomics Research
Safety And Hazards
Propriétés
IUPAC Name |
methyl 2,2-dichloro-2-cyanoacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Cl2NO2/c1-9-3(8)4(5,6)2-7/h1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNNGARZGMDAFAF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C#N)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40502078 |
Source


|
| Record name | Methyl dichloro(cyano)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40502078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.97 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,2-dichloro-2-cyanoacetate | |
CAS RN |
25761-68-6 |
Source


|
| Record name | Methyl dichloro(cyano)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40502078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Fluorophenyl)methyl]oxirane](/img/structure/B1367029.png)
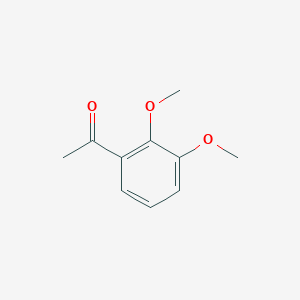
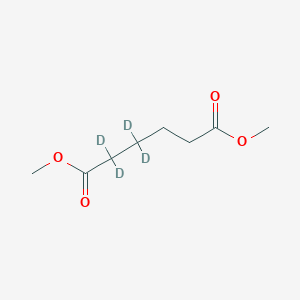
![1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1367034.png)
